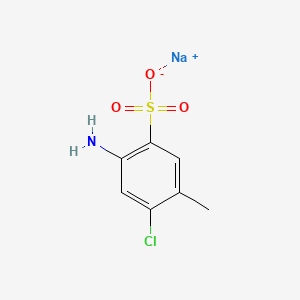
Sodium 2-amino-4-chloro-5-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-amino-4-chloro-5-methylbenzenesulfonate: is an organic compound with the molecular formula C7H7ClNNaO3S . It is a sodium salt derivative of 2-amino-4-chloro-5-methylbenzenesulfonic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-amino-4-chloro-5-methylbenzenesulfonate typically involves the sulfonation of 2-amino-4-chloro-5-methylbenzene. The process includes the following steps:
Sulfonation: 2-amino-4-chloro-5-methylbenzene is treated with sulfuric acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization and filtration processes .
化学反応の分析
Types of Reactions: Sodium 2-amino-4-chloro-5-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and alkylating agents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted derivatives depending on the reagent used.
Oxidation and Reduction: Oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield amine derivatives.
科学的研究の応用
Chemistry: Sodium 2-amino-4-chloro-5-methylbenzenesulfonate is used as a building block in organic synthesis, particularly in the synthesis of dyes and pigments .
Biology and Medicine: In biological research, this compound is used as a reagent in the study of enzyme mechanisms and protein interactions. It is also explored for its potential therapeutic applications .
Industry: Industrially, this compound is used in the manufacture of specialty chemicals, including surfactants and detergents .
作用機序
The mechanism of action of sodium 2-amino-4-chloro-5-methylbenzenesulfonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The sulfonate group enhances the compound’s solubility and reactivity, making it effective in various chemical and biological processes .
類似化合物との比較
- Sodium 2-amino-4-chlorobenzenesulfonate
- Sodium 2-amino-5-chloro-4-methylbenzenesulfonate
- Sodium 2-amino-4-methylbenzenesulfonate
Comparison: Sodium 2-amino-4-chloro-5-methylbenzenesulfonate is unique due to the presence of both the chloro and methyl groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes .
特性
CAS番号 |
6627-59-4 |
|---|---|
分子式 |
C7H8ClNNaO3S |
分子量 |
244.65 g/mol |
IUPAC名 |
sodium;2-amino-4-chloro-5-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8ClNO3S.Na/c1-4-2-7(13(10,11)12)6(9)3-5(4)8;/h2-3H,9H2,1H3,(H,10,11,12); |
InChIキー |
OSSZFTJQTIEJDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)N)S(=O)(=O)[O-].[Na+] |
正規SMILES |
CC1=CC(=C(C=C1Cl)N)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
6627-59-4 |
ピクトグラム |
Irritant |
同義語 |
P462 pigment 462 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















